molecular formula C11H10OS B12999509 3-(3-Methoxyphenyl)thiophene

3-(3-Methoxyphenyl)thiophene

Cat. No.: B12999509
M. Wt: 190.26 g/mol
InChI Key: BYNUPSAMMFHRBO-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)thiophene, also known as 3-methoxythieno[3,2-b]thiophene, belongs to the class of heterocyclic compounds. It features a five-membered ring containing a sulfur atom at position 1. The chemical formula is C5H6S, and its molecular weight is 98.17 g/mol . Thiophene derivatives have gained significant attention in medicinal chemistry due to their therapeutic properties and versatile applications.

Preparation Methods

Synthetic Routes:

Industrial Production:

  • Information on industrial-scale production methods for 3-(3-Methoxyphenyl)thiophene is limited. research efforts continue to optimize synthetic processes.

Chemical Reactions Analysis

3-(3-Methoxyphenyl)thiophene can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substituents can be introduced at different positions.

    Common Reagents: Reagents like oxidants (e.g., KMnO), reducing agents (e.g., LiAlH), and nucleophiles (e.g., Grignard reagents) play crucial roles.

    Major Products: These reactions yield derivatives with altered functional groups.

Scientific Research Applications

3-(3-Methoxyphenyl)thiophene finds applications in:

    Medicinal Chemistry: It exhibits anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, and anti-fungal properties.

    Material Science: Its derivatives are used in organic electronics and optoelectronic devices.

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets and signaling pathways. Detailed mechanisms require further research.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

3-(3-methoxyphenyl)thiophene

InChI

InChI=1S/C11H10OS/c1-12-11-4-2-3-9(7-11)10-5-6-13-8-10/h2-8H,1H3

InChI Key

BYNUPSAMMFHRBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC=C2

Origin of Product

United States

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